molecular formula C22H21ClN2OS B2751775 (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide CAS No. 463357-99-5

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B2751775
CAS No.: 463357-99-5
M. Wt: 396.93
InChI Key: DVKVKWRQYLSQEI-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
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Biological Activity

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula C20H19ClN2OSC_{20}H_{19}ClN_2OS and has a complex structure that includes thiazole and acrylamide moieties. The specific arrangement of these groups is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazole ring is known to enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Anticancer Properties

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : It has been tested on breast cancer (MCF-7), lung cancer (A549), and leukemia cell lines.
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Cell Line IC50 (µM)
MCF-75.2
A5494.8
K5626.1

These values suggest that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.

Mechanisms of Anticancer Activity

The anticancer effects are believed to result from the inhibition of key signaling pathways involved in cell proliferation and survival, such as:

  • Inhibition of Akt Pathway : The compound may block the phosphorylation of Akt, leading to reduced cell survival signals.
  • Impact on Cell Cycle : It has been observed to induce cell cycle arrest at the G2/M phase.

In Vivo Studies

In vivo studies using mouse models have further supported the anticancer potential of this compound. For example:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
  • Findings : Tumor growth was significantly inhibited compared to control groups, with a notable reduction in tumor volume after treatment for three weeks.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development into therapeutic agents.

Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in non-cancerous cell lines, suggesting a potentially favorable safety profile for therapeutic use.

Properties

IUPAC Name

(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15(2)18-9-6-16(7-10-18)8-11-21(26)25-22-24-14-20(27-22)13-17-4-3-5-19(23)12-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKVKWRQYLSQEI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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